molecular formula C14H10BrN3O4 B11700622 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide

Cat. No.: B11700622
M. Wt: 364.15 g/mol
InChI Key: PBSOEGQDRCMQHK-LZYBPNLTSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-nitrobenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted products where the bromo group is replaced by other functional groups.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can induce cellular damage in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide is unique due to the presence of both a bromo and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10BrN3O4

Molecular Weight

364.15 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C14H10BrN3O4/c15-10-5-6-13(19)9(7-10)8-16-17-14(20)11-3-1-2-4-12(11)18(21)22/h1-8,19H,(H,17,20)/b16-8+

InChI Key

PBSOEGQDRCMQHK-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)[N+](=O)[O-]

Origin of Product

United States

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